

validating experimental results obtained with 8-tert-butyl-4,6-dimethyl-2-benzopyrone

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Compound of Interest

Compound Name: **8-tert-Butyl-4,6-dimethyl-2-benzopyrone**

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Comparative Performance Analysis of Substituted Benzopyrones in Biomedical Research

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This guide provides a comparative analysis of the experimental performance of **8-tert-butyl-4,6-dimethyl-2-benzopyrone** and related substituted benzopyrone derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, supported by experimental data and detailed protocols.

Introduction

Benzopyrones, a class of heterocyclic compounds including coumarins and chromones, are recognized for their wide spectrum of pharmacological activities.^{[1][2][3]} These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.^{[1][2][3][4]} The biological efficacy of benzopyrone derivatives is significantly influenced by the nature and position of substituents on the benzopyrone core. This guide focuses on the performance of **8-tert-butyl-4,6-dimethyl-2-benzopyrone** and compares it with other substituted benzopyrones to elucidate structure-activity relationships.

Data Summary

The following tables summarize the quantitative data from key experiments, comparing the biological activities of various substituted benzopyrones.

Table 1: In Vitro Anticancer Activity of Substituted Benzopyrones

Compound	Cell Line	IC50 (μM)	Reference
8-tert-butyl-4,6-dimethyl-2-benzopyrone	HCT116	Data Not Available	-
Compound 1 (a 7-substituted-benzopyran-2-one)	Full Panel	GI50 = 5.46	[1]
Erlotinib (Reference Drug)	PC-3	0.1344	[5]
Coumarin			
Benzylidene Derivative 5	PC-3	3.56	[5]
Compound 4b	PC-3	8.99	[5]
Compound 4a	PC-3	10.22	[5]

Table 2: Antimicrobial Activity of Substituted Coumarins

Compound	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
8-tert-butyl-4,6-dimethyl-2-benzopyrone	S. aureus	Data Not Available	C. albicans	Data Not Available	-
6-tert-butyl substituted coumarin	S. aureus	7.8	-	-	[4]
6-tert-butyl substituted coumarin	E. coli	3.9	-	-	[4]
Compound 1b (methyl-substituted)	P. aeruginosa	62.5-125	C. albicans	7.81	[6]
Compound 1g (7-hydroxy-substituted)	P. aeruginosa	15.62-31.25	C. albicans	15.62	[6]
Fluconazole (Reference Drug)	-	-	C. albicans	15.62	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity Assay (Based on NCI-60 screen)

- Cell Preparation: A panel of 60 human tumor cell lines is grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C, 5% CO₂, and 100% humidity.

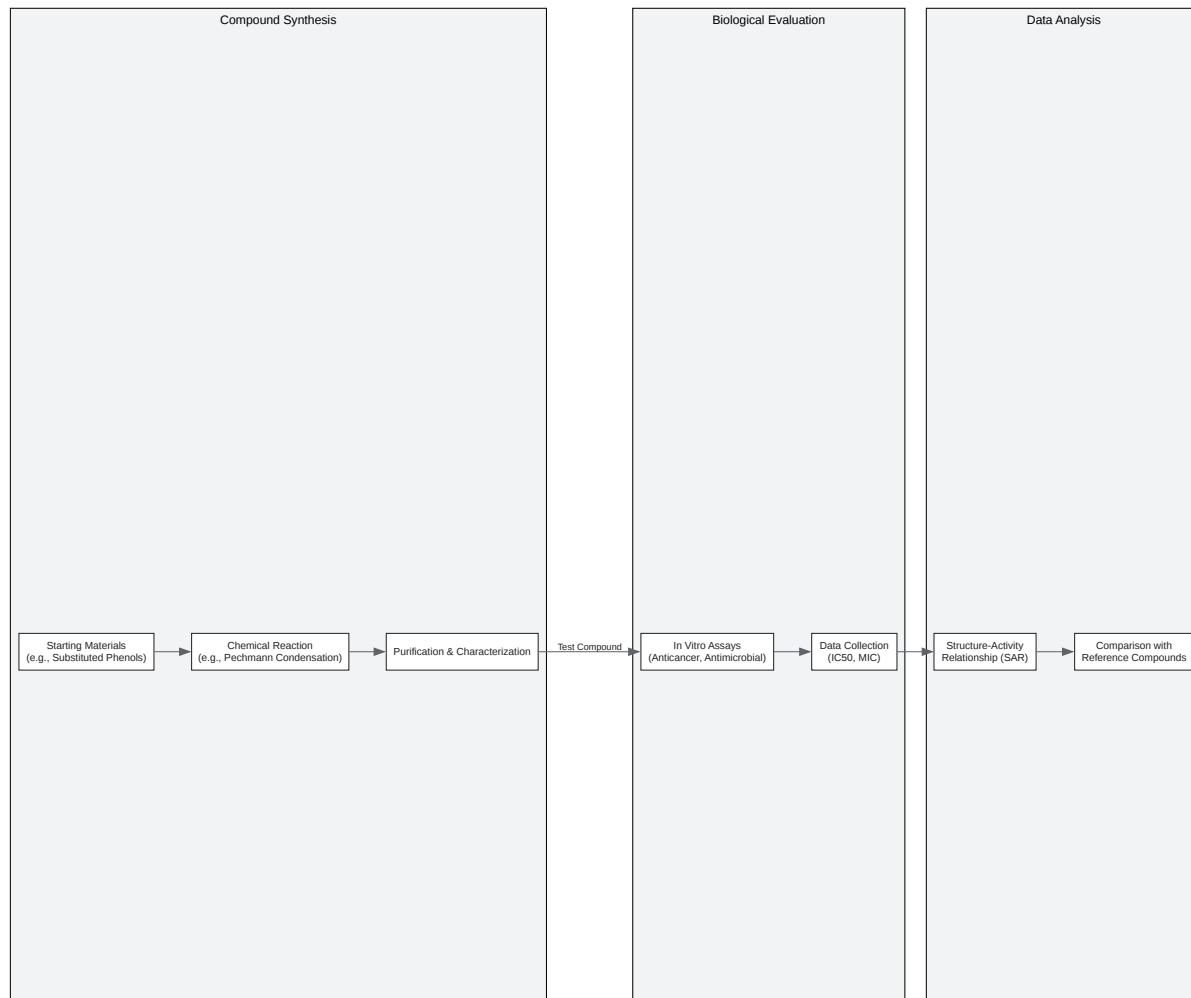
- Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to the required concentrations.
- Assay Procedure:
 - Cells are inoculated into 96-well microtiter plates.
 - After 24 hours, the test compounds are added at various concentrations.
 - The plates are incubated for an additional 48 hours.
 - The assay is terminated by the addition of cold trichloroacetic acid.
 - Cells are fixed and stained with sulforhodamine B.
 - The absorbance is read on an automated plate reader at a wavelength of 515 nm.
- Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, representing the drug concentration causing a 50% reduction in the net protein increase.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Bacterial/Fungal Strain Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density.
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth media in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
- Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

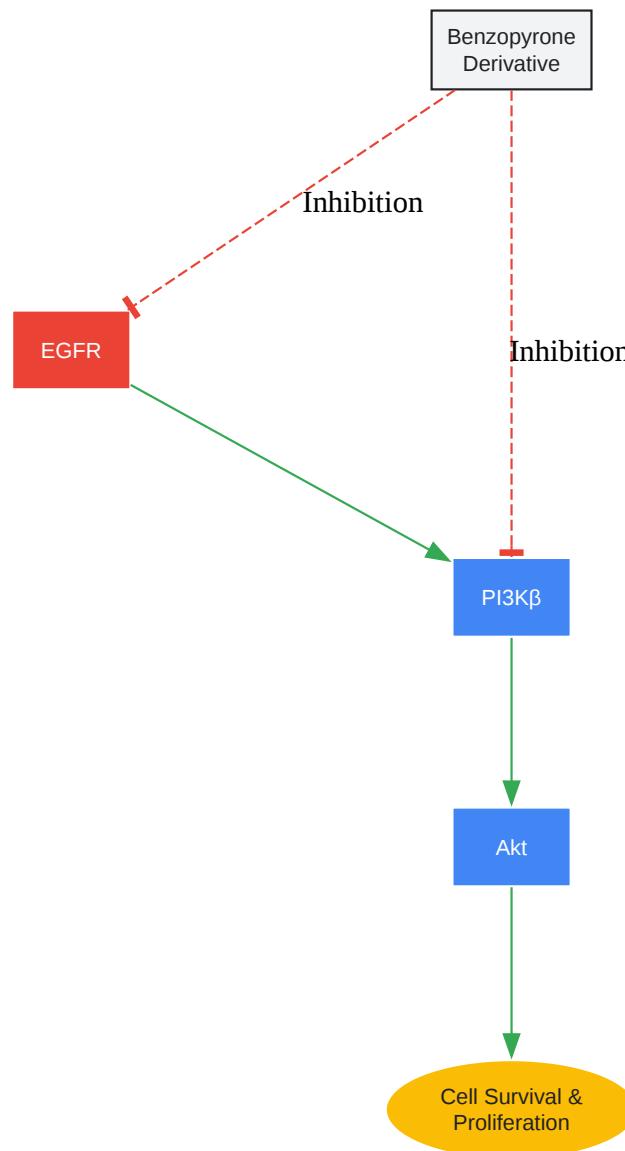
Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of benzopyrone derivatives.



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Caption: General workflow for the synthesis and biological evaluation of benzopyrone derivatives.



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Caption: Postulated mechanism of anticancer action for certain benzopyrone derivatives targeting EGFR and PI3K β pathways.[\[5\]](#)

Discussion

The presented data, although not specific to **8-tert-butyl-4,6-dimethyl-2-benzopyrone** due to a lack of published results, allows for an informed comparison with structurally related compounds. The presence and position of substituents on the benzopyrone ring play a crucial role in determining the biological activity.

For instance, the introduction of a tert-butyl group at the 6-position of the coumarin ring has been shown to impart significant antibacterial activity against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.[\[4\]](#) This suggests that the bulky, lipophilic nature of the tert-butyl group may enhance the compound's ability to interact with or penetrate bacterial cell membranes.

In the context of anticancer activity, various substituted benzopyrones have demonstrated potent inhibitory effects. For example, a 7-substituted benzopyran-2-one derivative exhibited broad-spectrum antitumor activity with a median GI₅₀ of 5.46 μ M across a panel of 60 human cancer cell lines.[\[1\]](#) Furthermore, certain coumarin benzylidene derivatives have shown potent cytotoxicity against prostate cancer cells (PC-3), with IC₅₀ values in the low micromolar range, by targeting key signaling pathways such as EGFR and PI3K β .[\[5\]](#)

Conclusion

While direct experimental data for **8-tert-butyl-4,6-dimethyl-2-benzopyrone** is not currently available in the public domain, the analysis of structurally similar compounds provides valuable insights into its potential biological activities. The presence of both tert-butyl and dimethyl substitutions suggests that this compound could exhibit interesting pharmacological properties, warranting further investigation. The provided experimental protocols can serve as a foundation for the biological evaluation of this and other novel benzopyrone derivatives. Future research should focus on the synthesis and systematic testing of **8-tert-butyl-4,6-dimethyl-2-benzopyrone** to fully elucidate its therapeutic potential.

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